Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate is an organic compound with a complex structure, featuring a brominated cyclohexyl group attached to a cyclopentanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate typically involves the bromination of a cyclohexylcarbonyl precursor followed by esterification with cyclopentanecarboxylic acid. One common method involves the following steps:
Bromination: Cyclohexylcarbonyl compounds are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated product is then reacted with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Substitution: Formation of various substituted cyclohexyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism by which Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl groups are converted to alcohols, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(1-bromocyclopentyl)carbonyl]cyclopentanecarboxylate
- Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate
Uniqueness
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of both cyclohexyl and cyclopentane rings, along with the bromine atom, provides a distinct set of chemical properties compared to similar compounds.
This compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C14H21BrO3 |
---|---|
Molecular Weight |
317.22 g/mol |
IUPAC Name |
methyl 1-(1-bromocyclohexanecarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H21BrO3/c1-18-12(17)13(7-5-6-8-13)11(16)14(15)9-3-2-4-10-14/h2-10H2,1H3 |
InChI Key |
YGNKTPWIWYYFSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)C2(CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.